(2E)-3-(furan-2-yl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide (2E)-3-(furan-2-yl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16384543
InChI: InChI=1S/C16H13N3O3/c1-11-4-6-12(7-5-11)15-16(19-22-18-15)17-14(20)9-8-13-3-2-10-21-13/h2-10H,1H3,(H,17,19,20)/b9-8+
SMILES:
Molecular Formula: C16H13N3O3
Molecular Weight: 295.29 g/mol

(2E)-3-(furan-2-yl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide

CAS No.:

Cat. No.: VC16384543

Molecular Formula: C16H13N3O3

Molecular Weight: 295.29 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-(furan-2-yl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide -

Specification

Molecular Formula C16H13N3O3
Molecular Weight 295.29 g/mol
IUPAC Name (E)-3-(furan-2-yl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide
Standard InChI InChI=1S/C16H13N3O3/c1-11-4-6-12(7-5-11)15-16(19-22-18-15)17-14(20)9-8-13-3-2-10-21-13/h2-10H,1H3,(H,17,19,20)/b9-8+
Standard InChI Key ZGOOPNPXEFLEFO-CMDGGOBGSA-N
Isomeric SMILES CC1=CC=C(C=C1)C2=NON=C2NC(=O)/C=C/C3=CC=CO3
Canonical SMILES CC1=CC=C(C=C1)C2=NON=C2NC(=O)C=CC3=CC=CO3

Introduction

The compound (2E)-3-(furan-2-yl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide is a synthetic organic molecule characterized by its conjugated system and functional groups that include a furan ring, an oxadiazole moiety, and an amide linkage. Its molecular structure suggests potential applications in medicinal chemistry, materials science, and as a bioactive agent.

Synthetic Pathways

The synthesis of this compound typically involves:

  • Formation of the oxadiazole ring: Cyclization reactions using precursors like hydrazides or nitriles.

  • Amide formation: Coupling reactions between carboxylic acids and amines using activating agents like HATU or EDCI.

  • Furan incorporation: Electrophilic substitution or cross-coupling reactions to introduce the furan moiety.

Computational Studies and Reactivity

Computational chemistry methods such as Density Functional Theory (DFT) have been used to study similar compounds:

  • Frontier Molecular Orbitals (FMO): Analysis of HOMO-LUMO gaps indicates chemical reactivity and stability.

  • Electrostatic Potential Mapping: Highlights regions prone to electrophilic or nucleophilic attacks.

  • Nonlinear Optical Properties: The conjugated system suggests potential in optoelectronic applications.

Applications in Materials Science

The presence of aromatic and heterocyclic components makes this compound a candidate for:

  • Organic semiconductors.

  • Nonlinear optical materials.

  • Molecular sensors.

Data from Literature

Study FocusFindings
Molecular Docking Oxadiazole derivatives exhibit strong binding affinities to enzyme targets.
DFT Analysis High stability due to conjugation; good NLO properties predicted.
Synthesis Methods Efficient coupling reactions yield high-purity products with good yields.

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